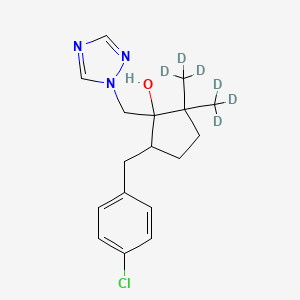
PROTAC BRD3/BRD4-L degrader-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC BRD3/BRD4-L degrader-2 is a proteolysis-targeting chimera (PROTAC) molecule designed to selectively degrade cellular BRD3 and BRD4-L proteins. This compound has shown robust antitumor activity in various preclinical models, making it a promising candidate for cancer research .
Preparation Methods
The synthesis of PROTAC BRD3/BRD4-L degrader-2 involves the creation of a bifunctional molecule that links a ligand for the target protein (BRD3/BRD4-L) with a ligand for an E3 ubiquitin ligase. The synthetic route typically includes the following steps:
Synthesis of the Target Protein Ligand: This involves the preparation of a small molecule that can bind specifically to BRD3/BRD4-L.
Synthesis of the E3 Ligase Ligand: This involves the preparation of a small molecule that can bind to an E3 ubiquitin ligase.
Linker Attachment: The two ligands are connected via a linker, forming the final PROTAC molecule.
Industrial production methods for PROTACs are still under development, but they generally involve large-scale synthesis of the individual components followed by their assembly into the final product.
Chemical Reactions Analysis
PROTAC BRD3/BRD4-L degrader-2 undergoes several types of chemical reactions:
Ubiquitination: The primary reaction is the ubiquitination of the target protein, which is facilitated by the E3 ligase ligand. This reaction tags the target protein for degradation by the proteasome.
Proteasomal Degradation: Following ubiquitination, the tagged protein is recognized and degraded by the proteasome.
Common reagents used in these reactions include ubiquitin, E3 ligase, and various buffers to maintain the reaction conditions. The major product formed from these reactions is the degraded target protein.
Scientific Research Applications
PROTAC BRD3/BRD4-L degrader-2 has a wide range of scientific research applications:
Cancer Research: It has shown robust antitumor activity in mouse xenograft models, making it a valuable tool for studying cancer biology and developing new cancer therapies.
Biomolecular Condensates: This compound has been used to study the dynamics of biomolecular condensates, particularly those involving BRD4.
Drug Development: PROTACs, including this compound, are being explored as a new class of therapeutic agents that can target previously “undruggable” proteins.
Mechanism of Action
The mechanism of action of PROTAC BRD3/BRD4-L degrader-2 involves the following steps:
Binding: The PROTAC molecule binds to both the target protein (BRD3/BRD4-L) and the E3 ubiquitin ligase.
Ubiquitination: The E3 ligase facilitates the transfer of ubiquitin molecules to the target protein, tagging it for degradation.
Proteasomal Degradation: The ubiquitinated protein is recognized and degraded by the proteasome, leading to a reduction in the levels of the target protein.
Comparison with Similar Compounds
PROTAC BRD3/BRD4-L degrader-2 is unique in its ability to selectively degrade both BRD3 and BRD4-L. Similar compounds include:
ARV-825: A PROTAC that targets BRD4 for degradation and has shown efficacy in various cancer models.
dBET1: Another BRD4-targeting PROTAC that has been used in cancer research.
6b: A BRD4-specific PROTAC that does not degrade BRD2 or BRD3, making it more selective for BRD4.
These compounds highlight the versatility and potential of PROTAC technology in targeting specific proteins for degradation.
Properties
Molecular Formula |
C43H44ClN7O3 |
|---|---|
Molecular Weight |
742.3 g/mol |
IUPAC Name |
3-[7-[4-[[4-[6-(4-chloroanilino)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-8-yl]phenyl]methyl-methylamino]butyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C43H44ClN7O3/c1-27-47-48-40-21-18-37(45-33-16-14-32(44)15-17-33)35-24-31(13-19-38(35)51(27)40)29-11-9-28(10-12-29)25-49(2)23-4-3-6-30-7-5-8-34-36(30)26-50(43(34)54)39-20-22-41(52)46-42(39)53/h5,7-17,19,24,37,39,45H,3-4,6,18,20-23,25-26H2,1-2H3,(H,46,52,53) |
InChI Key |
UEPYLOKQZGRZNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)C4=CC=C(C=C4)CN(C)CCCCC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)C(CC2)NC8=CC=C(C=C8)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


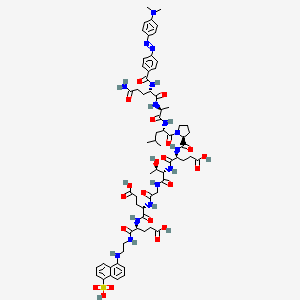
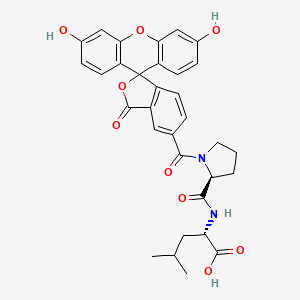
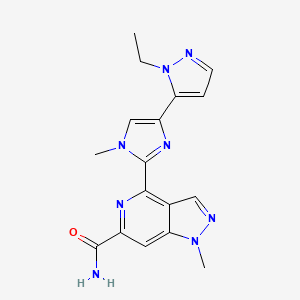
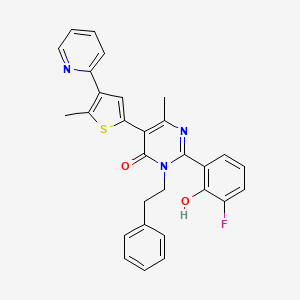
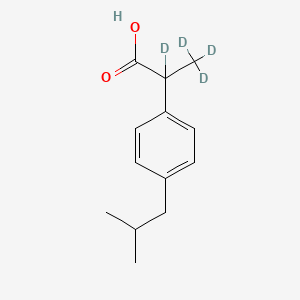
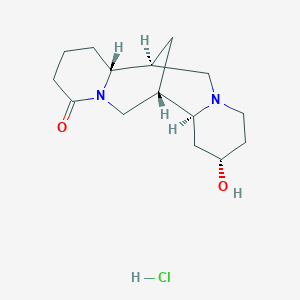
![1,2-diamino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purine-6,8-dione](/img/structure/B12392435.png)
![4-amino-1-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12392452.png)
![2-amino-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B12392460.png)
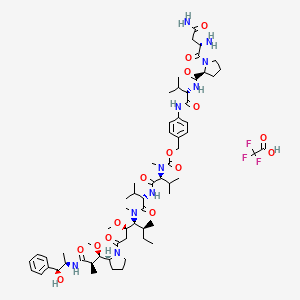
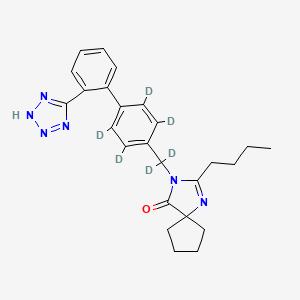
pyrimidine-2,4-dione](/img/structure/B12392482.png)
